
Bupropion hydrobromide
Overview
Description
Bupropion hydrobromide (C₁₃H₁₉BrClNO) is a hydrobromide salt of bupropion, a second-generation aminoketone-class antidepressant. It is approved for major depressive disorder (MDD), seasonal affective disorder (SAD), and smoking cessation . Its active metabolite, hydroxybupropion, contributes significantly to its therapeutic effects via noradrenergic modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bupropion hydrobromide involves several steps. One method starts with m-chloropropiophenone as a raw material, which undergoes bromination with sodium bromide, sulfuric acid, and hydrogen peroxide in a water-halohydrocarbon solvent to prepare a bromide intermediate. This intermediate is then reacted with tert-butylamine to produce bupropion . The final step involves converting bupropion to its hydrobromide salt form.
Industrial Production Methods
Industrial production of this compound involves heating this compound crystal I or a mixture of crystal I and crystal II to 150-210°C for 0.5 to 10 hours, followed by cooling to room temperature. This method ensures the conversion of the raw material into the desired crystal form without producing new impurities .
Chemical Reactions Analysis
Types of Reactions
Bupropion hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bromide, sulfuric acid, hydrogen peroxide, and tert-butylamine . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include bupropion and its hydrobromide salt form. During degradation, bupropion can form metabolites such as hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .
Scientific Research Applications
Major Depressive Disorder (MDD)
Bupropion hydrobromide is primarily indicated for the treatment of major depressive disorder. It works by modulating neurotransmitters such as norepinephrine and dopamine, which are critical in regulating mood.
Seasonal Affective Disorder (SAD)
This compound is also effective in treating seasonal affective disorder, providing relief from depressive symptoms during specific seasons, typically winter.
Smoking Cessation
Bupropion is prescribed to assist individuals in quitting smoking. It reduces withdrawal symptoms and cravings associated with nicotine dependence.
Off-Label Uses
This compound has several off-label applications:
- Attention-Deficit/Hyperactivity Disorder (ADHD) : It is used to manage ADHD, particularly in adults with comorbid bipolar disorder to avoid mood destabilization caused by traditional stimulant medications .
- Antidepressant-Induced Sexual Dysfunction : Some studies suggest it can alleviate sexual side effects caused by other antidepressants .
- Weight Management : In combination with naltrexone, it is used for weight loss management .
- Cocaine Use Disorder : Although not effective for cocaine dependence, it shows promise in reducing cravings associated with stimulant use disorders .
Case of Bupropion-Induced Leukopenia
A case study documented a 33-year-old woman who developed leukopenia after starting this compound for depression and smoking cessation. Her white blood cell count dropped significantly during treatment but returned to normal after discontinuation. This highlights the need for monitoring blood counts in patients on bupropion .
Bupropion Poisoning
A series of cases investigated the toxicity of bupropion in instances of overdose. Symptoms included seizures and hypertension, emphasizing the importance of dosage regulation and patient education regarding potential risks associated with misuse .
Pharmacological Mechanism
Bupropion's mechanism involves inhibiting the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft, which helps improve mood and reduce cravings .
Data Table: Summary of Applications
Application | Indication Type | Notes |
---|---|---|
Major Depressive Disorder | Approved | Effective in improving depressive symptoms |
Seasonal Affective Disorder | Approved | Alleviates seasonal depressive episodes |
Smoking Cessation | Approved | Reduces withdrawal symptoms; aids quitting |
Attention-Deficit/Hyperactivity Disorder | Off-label | Used to manage ADHD without destabilizing mood |
Antidepressant-Induced Sexual Dysfunction | Off-label | Can mitigate sexual side effects from other antidepressants |
Weight Management | Off-label | Used in combination with naltrexone for obesity treatment |
Cocaine Use Disorder | Off-label | Shows promise in reducing cravings |
Mechanism of Action
Bupropion hydrobromide exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft and prolonging their action within the neuronal synapse . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), which are its primary molecular targets . Additionally, bupropion acts as an antagonist of several nicotinic acetylcholine receptors, contributing to its effectiveness in smoking cessation .
Comparison with Similar Compounds
Key Pharmacological Properties
Comparison with Other Bupropion Salts
Bupropion Hydrobromide vs. Bupropion Hydrochloride
This compound (HBr) and hydrochloride (HCl) are distinct salt formulations with notable differences in stability, pharmacokinetics, and side-effect profiles:
Mechanistic Insight : The bromide ion in HBr may enhance GABA-A receptor potentiation, reducing anxiety and seizure risk compared to chloride .
Comparison with Other Antidepressants
Serotonergic Antidepressants (SSRIs/SNRIs)
This compound lacks serotonergic activity, distinguishing it from SSRIs (e.g., sertraline) and SNRIs (e.g., venlafaxine):
Atypical Antidepressants (e.g., Mirtazapine)
Bupropion’s NDRI mechanism contrasts with mirtazapine’s α₂-adrenergic antagonism and histamine blockade:
Feature | Bupropion HBr | Mirtazapine | Reference |
---|---|---|---|
Sedation | Activating; risk of insomnia | Highly sedating | |
Weight Change | Neutral or weight loss | Significant weight gain |
Combination Therapies Involving Bupropion
Dextromethorphan/Bupropion (Auvelity®)
This fixed-dose combination (dextromethorphan HBr 45 mg/bupropion HCl 105 mg) leverages bupropion’s CYP2D6 inhibition to enhance dextromethorphan bioavailability, targeting NMDA receptors for rapid antidepressant effects .
Structural and Pharmacokinetic Comparisons
Polymorphism and Bioavailability
Bupropion HBr exists in two polymorphic forms (I and II), with Form I being more thermodynamically stable. Phase transitions at 170–190°C follow one-dimensional nucleation kinetics .
CYP2B6-Mediated Metabolism
Bupropion is metabolized almost exclusively by CYP2B6 into hydroxybupropion. Co-administration with CYP2B6 inhibitors (e.g., paroxetine, fluoxetine) increases bupropion exposure :
Inhibitor | IC₅₀ for CYP2B6 Inhibition (µM) | Clinical Relevance | Reference |
---|---|---|---|
Paroxetine | 1.6 | High risk of interaction | |
Fluoxetine | 59.5 | Moderate risk |
Future Research Priorities :
- Confirm reduced seizure risk of HBr in human trials .
Biological Activity
Bupropion hydrobromide (HBr) is a novel formulation of the well-known antidepressant bupropion, primarily used for the treatment of major depressive disorder (MDD) and for smoking cessation. This article delves into the biological activity of bupropion HBr, highlighting its pharmacological mechanisms, efficacy, safety profile, and comparative studies with other formulations.
Bupropion acts primarily as a dual norepinephrine and dopamine reuptake inhibitor (NDRI) . Research indicates that it inhibits the reuptake of norepinephrine and dopamine without significantly affecting serotonin levels. This unique profile differentiates bupropion from other antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Key Findings:
- Dopamine and Norepinephrine Inhibition : Bupropion and its metabolites show a higher potency at dopamine transporters compared to norepinephrine transporters. The inhibition constants (Ki) for these transporters are approximately 1.4 µM for norepinephrine and 2.8 µM for dopamine .
- Minimal Serotonergic Activity : At clinically relevant concentrations, bupropion does not significantly inhibit serotonin reuptake, which is a common side effect of many other antidepressants .
Pharmacokinetics
Bupropion HBr has a favorable pharmacokinetic profile, with a high brain-to-plasma ratio that allows effective neurotransmitter modulation throughout its dosing interval. Studies show that brain concentrations remain above the 50% inhibitory concentration (IC50) for dopamine and norepinephrine transporters during typical dosing periods .
Case Studies and Meta-Analyses
A systematic review identified various studies comparing bupropion HBr to other formulations such as bupropion hydrochloride (HCl). Notably:
- Seizure Risk : Animal studies suggest that bupropion HBr has a significantly lower potential to induce seizures compared to bupropion HCl . For instance, in rodent models, the incidence of seizures was markedly lower with bupropion HBr at equivalent doses .
- Effectiveness : In clinical trials, bupropion HBr demonstrated comparable efficacy in reducing depressive symptoms as measured by standardized scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) .
Study | Dose | Efficacy Measure | Results |
---|---|---|---|
Koshino et al. (2013) | 150 mg | MADRS | 52% response rate |
Lineberry et al. (1990) | 300 mg | HAM-D-21 | 64.6% response rate |
Reimherr et al. (1998) | 150 mg | HAM-D-17 | Significant reduction in scores |
Safety Profile
While generally well-tolerated, bupropion HBr can cause side effects similar to those associated with other formulations of bupropion:
- Leukopenia : A case report highlighted a probable link between bupropion HCl and leukopenia, raising concerns about idiosyncratic reactions . This emphasizes the need for monitoring blood counts during treatment.
- Seizure Risk : As noted earlier, the risk of seizures is lower with the HBr formulation compared to HCl, making it a potentially safer option for patients with seizure disorders .
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate the convulsant thresholds of Bupropion hydrobromide, and how are TD₅₀ values calculated?
Preclinical studies in rodents often employ intraperitoneal (IP) dosing to assess convulsant thresholds. For this compound, TD₅₀ (median toxic dose) is derived using dose-response curves. For example, a 75 mg/kg IP dose showed no toxicity (0/8 rodents), while 150 mg/kg IP induced seizures in all subjects (8/8). The TD₅₀ for Bupropion HBr was calculated as 91.9 mg/kg (95% CI: 83.5–111.1) . Researchers should account for salt-to-base conversions (e.g., Bupropion HBr’s molar TD₅₀ is 286.8 µmol/kg) and compare results with hydrochloride salts, which exhibit lower TD₅₀ values (e.g., 74.8 mg/kg for Bupropion HCl) .
Q. How does this compound modulate monoaminergic neurotransmission, and what methodological tools validate its selectivity?
this compound weakly inhibits serotonin (5-HT) and norepinephrine (NE) reuptake but exhibits stronger dopamine (DA) uptake blockade (IC₅₀ = 1.76 µM) . In vitro assays using synaptosomal preparations or radiolabeled ligands (e.g., [³H]-DA) quantify transporter inhibition. Electrophysiological recordings in dopaminergic neurons further validate its activity. Unlike tricyclic antidepressants, it does not inhibit monoamine oxidase (MAO), confirmed via MAO activity assays using substrates like kynuramine .
Q. What are the key chemical properties of this compound that influence its stability in experimental settings?
this compound (C₁₃H₁₉BrClNO, MW 320.65) has a melting point of 334.8°C and a vapor pressure of 0.000125 mmHg at 25°C. Its solubility in water is limited, requiring organic solvents (e.g., 1-propanol) for crystallization. Storage at controlled room temperature (20–25°C) in airtight containers is critical to prevent degradation, as polymorphic transitions (e.g., form II to form I) occur at high temperatures .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its pharmacokinetic and thermodynamic properties?
this compound exists in two polymorphs (I and II). Form II transitions to form I at ≥170°C via one-dimensional nucleation (Avrami exponent n = 2.0), with an activation energy of 239.4 kJ/mol. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to characterize these forms. Polymorph stability impacts dissolution rates and bioavailability, necessitating phase-specific formulation studies .
Q. What methodologies resolve contradictions in toxicity data between Bupropion salts?
Conflicting TD₅₀ values between Bupropion HBr and HCl salts arise from differences in bioavailability and salt dissociation rates. Researchers should standardize molar-equivalent dosing and use pharmacokinetic models to compare area-under-the-curve (AUC) profiles. For example, Bupropion HBr’s higher TD₅₀ (91.9 mg/kg vs. HCl’s 74.8 mg/kg) may reflect slower absorption, validated via plasma concentration-time curves in rodent models .
Q. How do CYP2B6 genetic polymorphisms influence this compound metabolism in human studies?
CYP2B6 catalyzes Bupropion’s hydroxylation to active metabolites (e.g., hydroxybupropion). Genotyping (PCR-RFLP) identifies variants like CYP2B64, which increases clearance 1.66-fold compared to wild-type (CYP2B61). Population pharmacokinetic modeling in 121 volunteers revealed that CYP2B64 carriers exhibit higher hydroxybupropion Cₘₐₓ, impacting antidepressant efficacy and seizure risk. Dose adjustments are recommended in pharmacogenomic studies .
Q. What crystallographic techniques elucidate this compound’s solvate structures?
Single-crystal X-ray diffraction revealed a propanol hemisolvate structure, where two Bupropion cations form hydrogen-bond dimers bridged by bromide ions (NH···Br distance = ~4.2 Å). Intramolecular interactions (e.g., O–H···Br) stabilize the lattice, confirmed via Hirshfeld surface analysis. Such structural insights guide co-crystal engineering to enhance solubility .
Q. Methodological Guidance
- Toxicity Studies : Use IP dosing in rodents with EEG monitoring to detect seizure thresholds. Report both mg/kg and µmol/kg units for cross-study comparisons .
- Polymorph Characterization : Combine DSC, XRPD, and scanning electron microscopy (SEM) to track phase transitions .
- Metabolic Profiling : Employ HPLC-MS for quantifying Bupropion and metabolites in plasma, adjusting for CYP2B6 genotypes .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCENNATOVXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920317 | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905818-69-1 | |
Record name | Bupropion hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPROPION HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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